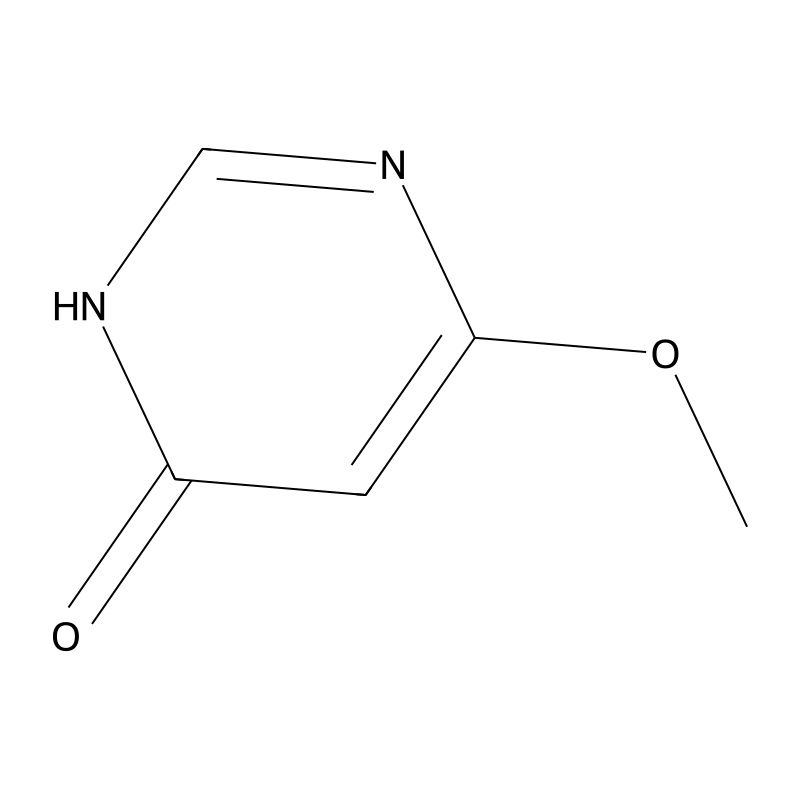6-Methoxypyrimidin-4(3H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Methoxypyrimidin-4(3H)-one is characterized by a pyrimidine ring with a methoxy group at the 6-position and a keto group at the 4-position. Its molecular formula is C₇H₈N₂O₂, and it possesses a molecular weight of approximately 152.15 g/mol. The compound is notable for its ability to participate in various
Potential as a Scaffolding Molecule
The core structure of 6-Methoxypyrimidin-4(3H)-one, a pyrimidinone ring, is found in many biologically important molecules, including nucleobases like uracil and thymine. This suggests that 6-Methoxypyrimidin-4(3H)-one could be a valuable scaffold for the development of new drugs or other bioactive compounds. Scaffold molecules provide a starting point for drug design, allowing researchers to modify the structure to achieve specific properties.
Investigation into Related Compounds
Research has been conducted on compounds with similar structures, such as 6-Methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-Methoxyuracil). This molecule has been studied for its potential role in various biological processes, including antimicrobial activity .
- Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles under basic conditions.
- Acylation Reactions: The compound can react with acyl chlorides to form S-acyl derivatives, which can be useful in synthesizing more complex molecules .
- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles, which are often biologically active .
Research indicates that 6-Methoxypyrimidin-4(3H)-one exhibits significant biological activity. It has been studied for its potential antimicrobial properties and has shown activity against various bacterial strains. Additionally, it has been investigated for its antioxidant properties, making it a candidate for further pharmacological studies . Molecular docking studies suggest that it may interact with specific biological targets, enhancing its therapeutic potential .
Several methods have been developed for synthesizing 6-Methoxypyrimidin-4(3H)-one:
- Condensation Reactions: One common method involves the condensation of appropriate pyrimidine derivatives with methanol under acidic conditions, resulting in the formation of the target compound.
- One-Pot Syntheses: Recent advancements have introduced one-pot synthesis techniques that allow for the efficient production of this compound alongside other derivatives in high yields .
- Acylation and Alkylation: The compound can also be synthesized through acylation or alkylation reactions involving suitable precursors .
6-Methoxypyrimidin-4(3H)-one finds applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and antioxidant drugs.
- Agricultural Chemistry: Its potential use as a pesticide or herbicide is being investigated due to its ability to inhibit certain biological pathways in pests.
- Material Science: The compound may also be utilized in developing new materials with specific electronic or optical properties.
Interaction studies involving 6-Methoxypyrimidin-4(3H)-one have focused on its binding affinity with various biological targets. Molecular docking studies indicate that it may bind effectively to enzymes involved in metabolic pathways, suggesting potential roles as an inhibitor or modulator in biochemical processes . These interactions highlight the compound's versatility and importance in drug design.
Several compounds share structural similarities with 6-Methoxypyrimidin-4(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-6-methoxypyrimidin-4(3H)-one | Amino group at position 2 | Enhanced solubility and reactivity |
| 6-Methylpyrimidin-4(3H)-one | Methyl group at position 6 | Exhibits different biological activities |
| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Known for its role as a precursor in drug synthesis |
These compounds highlight the unique positioning of the methoxy group in 6-Methoxypyrimidin-4(3H)-one, which contributes to its distinct chemical behavior and biological activity.








